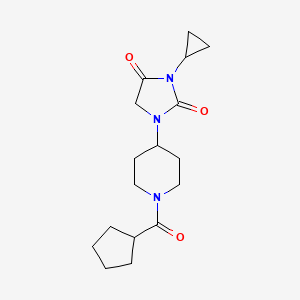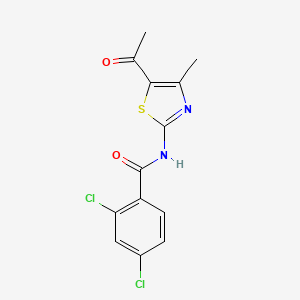![molecular formula C22H26N2O6S2 B2674836 Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 305852-26-0](/img/structure/B2674836.png)
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .科学的研究の応用
Heterocyclic Chemistry and Synthesis of Derivatives
- Development of Novel Heterocycles : Research has focused on synthesizing and studying the reactivity of derivatives related to Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate towards various nitrogen nucleophiles to yield a range of heterocyclic compounds including pyrazoles, pyridazines, and pyrimidines. These derivatives exhibit significant potential for pharmaceutical uses due to their complex structures and bioactive properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Pharmacological Potential
Antimicrobial and Antioxidant Activities : Synthesized derivatives have been evaluated for their antimicrobial and antioxidant properties. Some compounds demonstrated excellent antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents. Moreover, certain derivatives showcased remarkable antioxidant potential, suggesting their usefulness in combating oxidative stress-related diseases (Raghavendra et al., 2016).
Anticancer Applications : A series of compounds based on Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and evaluated for their in vitro and in vivo anticancer activity. Notably, some derivatives exhibited potent antiproliferative effects against cancer cell lines, with further analysis indicating their mechanism of action involves inducing apoptosis in cancer cells. This research indicates the potential of these compounds as novel anticancer agents, particularly for breast cancer treatment (Gad et al., 2020).
Anti-inflammatory and Analgesic Properties
- Evaluation of Anti-inflammatory and Analgesic Effects : Compounds synthesized from Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, including their metal complexes, have shown significant anti-inflammatory and analgesic activities in in vivo models. These findings suggest the therapeutic potential of these compounds in the treatment of inflammatory diseases (Sherif & Hosny, 2014).
作用機序
While the specific mechanism of action for “Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
将来の方向性
特性
IUPAC Name |
ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S2/c1-2-30-22(26)19-17-5-3-4-6-18(17)31-21(19)23-20(25)15-7-9-16(10-8-15)32(27,28)24-11-13-29-14-12-24/h7-10H,2-6,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWUZMPWAYYHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2674753.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2674755.png)
![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)


![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2674762.png)

![N-(3-bromobenzyl)-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2674765.png)

![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)
![1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674773.png)

![1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2674776.png)